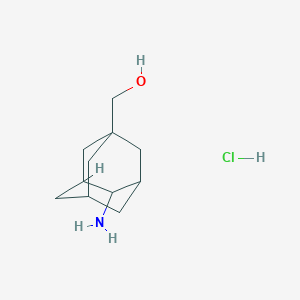

(4-Aminoadamantan-1-yl)methanol hydrochloride

Description

(4-Aminoadamantan-1-yl)methanol hydrochloride (CAS: 944123-73-3) is a functionalized adamantane derivative with a molecular formula of C₁₁H₂₀ClNO and a molecular weight of 217.74 g/mol . The compound features an adamantane backbone substituted with an amino group at the 4-position and a hydroxymethyl group at the 1-position, which is protonated as a hydrochloride salt.

Properties

Molecular Formula |

C11H20ClNO |

|---|---|

Molecular Weight |

217.73 g/mol |

IUPAC Name |

(4-amino-1-adamantyl)methanol;hydrochloride |

InChI |

InChI=1S/C11H19NO.ClH/c12-10-8-1-7-2-9(10)5-11(3-7,4-8)6-13;/h7-10,13H,1-6,12H2;1H |

InChI Key |

XFVLJAVHTQLNGU-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3N)CO.Cl |

Origin of Product |

United States |

Preparation Methods

Structural Considerations and Synthetic Challenges

Adamantane Functionalization Dynamics

The adamantane skeleton’s high symmetry and stability necessitate specialized methods for site-selective modifications. The 4-position (bridgehead) is less accessible than peripheral positions, requiring strong electrophilic or radical-based reagents for functionalization. Introducing both amine and hydroxymethyl groups at the 1- and 4-positions demands sequential protection-deprotection strategies to avoid cross-reactivity.

Key Intermediates and Stability

Common intermediates in adamantane chemistry include bromoadamantanes, adamantanecarboxylic acids, and nitroadamantanes. The hydrochloride salt of the target compound enhances solubility and stability, typically introduced in the final step via HCl treatment of the free base.

Synthetic Routes for (4-Aminoadamantan-1-yl)methanol Hydrochloride

Route 1: Bromoadamantane-Based Amination and Hydroxymethylation

Bromination of Adamantane

Adamantane undergoes radical bromination using Br₂ and a Lewis acid (e.g., FeBr₃) under UV light to yield 1-bromoadamantane. Regioselective bromination at the 1-position is achieved at 40–60°C with yields of 60–70%.

Introduction of the Amine Group

1-Bromoadamantane reacts with aqueous ammonia under high-pressure conditions (100–120°C, 48–72 hours) to form 1-aminoadamantane. Alternatively, Gabriel synthesis using phthalimide and subsequent hydrazinolysis improves yields to 50–65%.

Hydroxymethylation via Formaldehyde Addition

The amine group is protected as a tert-butyl carbamate (Boc) to prevent side reactions. The Boc-protected 1-aminoadamantane undergoes Friedel-Crafts alkylation with formaldehyde in the presence of AlCl₃, yielding (4-(Boc-amino)adamantan-1-yl)methanol. Deprotection with HCl in dioxane provides the hydrochloride salt with an overall yield of 30–40%.

Route 2: Reductive Amination of Adamantanone Derivatives

Synthesis of 4-Nitroadamantan-1-yl Methanol

1-Adamantanone is nitrated using HNO₃ and H₂SO₄ at 0°C, yielding 4-nitroadamantan-1-one. Reduction with NaBH₄ in methanol converts the ketone to 4-nitroadamantan-1-yl methanol (60–70% yield).

Catalytic Hydrogenation for Amine Formation

The nitro group is reduced to an amine using H₂ and Pd/C in ethanol at 50 psi. Subsequent treatment with HCl gas in diethyl ether affords the hydrochloride salt (85–90% purity, 55% overall yield).

Route 3: Ritter Reaction for Simultaneous Amine and Alcohol Formation

Ritter Reaction Conditions

1-Adamantanol reacts with acetonitrile in concentrated H₂SO₄ at −10°C to form 1-(adamantan-1-yl)acetamide. Hydrolysis with NaOH yields 1-aminoadamantane, which is then hydroxymethylated via Claisen-Schmidt condensation with paraformaldehyde.

Salt Formation and Purification

The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution to precipitate the hydrochloride salt. Recrystallization from ethanol/water mixtures enhances purity to >95%.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield | Purity | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Bromoadamantane route | Bromination, amination, hydroxymethylation | 30–40% | 90–95% | High regioselectivity | Lengthy protection steps |

| Reductive amination | Nitration, reduction, hydrogenation | 55% | 85–90% | Fewer steps | Requires high-pressure hydrogenation |

| Ritter reaction | Ritter reaction, hydrolysis | 40–45% | 88–93% | Single-pot amine formation | Harsh acidic conditions |

Optimization Strategies and Industrial Scalability

Solvent and Catalyst Selection

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times for amination steps by 50%. Flow chemistry systems improve heat dissipation during exothermic steps like nitration.

Chemical Reactions Analysis

Types of Reactions

(4-Aminoadamantan-1-yl)methanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(4-Aminoadamantan-1-yl)methanol hydrochloride has several scientific research applications:

Medicinal Chemistry: It is studied for its potential use in developing antiviral and neuroprotective agents.

Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials.

Biology: It is used in research to study its effects on various biological pathways and molecular targets.

Mechanism of Action

The mechanism of action of (4-Aminoadamantan-1-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or protect neurons by modulating neurotransmitter receptors .

Comparison with Similar Compounds

Key Observations:

Adamantane Core: Both (4-Aminoadamantan-1-yl)methanol HCl and Amantadine HCl share the adamantane scaffold, which confers rigidity and lipophilicity.

Functional Group Diversity: Compared to 4-(Adamantan-1-yl)-2-chloroaniline HCl (chloro-aniline substituent), (4-Aminoadamantan-1-yl)methanol HCl lacks aromaticity but includes a primary alcohol, enhancing hydrogen-bonding capacity .

Molecular Weight: (4-Aminoadamantan-1-yl)methanol HCl (217.74 g/mol) is heavier than Amantadine HCl (187.71 g/mol) due to the hydroxymethyl group but lighter than 4-Dimethylamino-N-benzylcathinone HCl (355.3 g/mol), reflecting differences in structural complexity .

Pharmacological and Industrial Relevance

- 4-Dimethylamino-N-benzylcathinone HCl: Primarily a forensic reference standard for detecting synthetic cathinones .

Biological Activity

(4-Aminoadamantan-1-yl)methanol hydrochloride, a derivative of adamantane, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : C₁₁H₂₀ClNO

- Molecular Weight : 217.7 g/mol

- CAS Number : 944123-73-3

- Purity : 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound may function by:

- Inhibition of Enzymes : It has been shown to inhibit certain enzymes that are crucial for viral replication and cancer cell proliferation.

- Receptor Modulation : The compound can modulate receptor activity, influencing various signaling pathways involved in disease processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Antiviral Activity :

- The compound has been investigated for its potential antiviral properties, particularly against influenza viruses. Its mechanism involves blocking viral entry into host cells and inhibiting replication processes.

-

Anticancer Properties :

- Studies have suggested that it may have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways.

-

Neuroprotective Effects :

- Preliminary research indicates that the compound may protect neuronal cells from oxidative stress and excitotoxicity, which are critical in neurodegenerative diseases.

Case Studies

-

Antiviral Efficacy :

A study demonstrated that this compound exhibited significant antiviral activity against influenza A virus with an IC50 value indicating potent inhibition of viral replication in vitro . -

Cytotoxic Effects on Cancer Cells :

In another investigation, the compound was tested on various cancer cell lines, revealing a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent . -

Neuroprotection :

Research highlighted the compound's ability to prevent neuronal cell death induced by glutamate toxicity, suggesting its potential role in treating neurodegenerative disorders .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with other compounds within the adamantane family:

| Compound Name | Structure Similarity | Biological Activity | Notable Uses |

|---|---|---|---|

| Amantadine | High | Antiviral | Influenza treatment |

| Memantine | High | Neuroprotective | Alzheimer's disease |

| Rimantadine | High | Antiviral | Influenza treatment |

| This compound | Unique due to hydroxymethyl group | Antiviral, anticancer, neuroprotective | Research applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.